molecular formula C53H39O4P B6318924 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1352810-38-8

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B6318924
CAS No.: 1352810-38-8
M. Wt: 770.8 g/mol
InChI Key: FHGPRGRDAJOEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing dioxaphosphocine ring

Preparation Methods

The synthesis of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

Scientific Research Applications

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to form stable complexes with metal ions. The phosphorus atom in the dioxaphosphocine ring can coordinate with metal centers, facilitating various catalytic processes. Additionally, the compound’s aromatic rings can participate in π-π interactions, enhancing its binding affinity with biological targets .

Comparison with Similar Compounds

Similar compounds to 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include other dioxaphosphocine derivatives and phosphorus-containing ligands. These compounds share similar structural features but may differ in their substituents and overall reactivity. The uniqueness of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its specific combination of aromatic rings and the hydroxy group, which can influence its chemical behavior and applications .

Properties

IUPAC Name

1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H39O4P/c54-58(55)56-51-47(45-31-41(35-13-5-1-6-14-35)29-42(32-45)36-15-7-2-8-16-36)23-21-39-25-27-53(49(39)51)28-26-40-22-24-48(52(57-58)50(40)53)46-33-43(37-17-9-3-10-18-37)30-44(34-46)38-19-11-4-12-20-38/h1-24,29-34H,25-28H2,(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGPRGRDAJOEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H39O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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